molecular formula C16H29NSi B572145 6-Phenylhexyldimethyl(dimethylamino)silane CAS No. 1223044-18-5

6-Phenylhexyldimethyl(dimethylamino)silane

Cat. No.: B572145
CAS No.: 1223044-18-5
M. Wt: 263.5
InChI Key: HMCFRIVVLOMMHV-UHFFFAOYSA-N
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Description

6-Phenylhexyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C16H29NSi. It is a member of the organoaminosilane family and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylhexyldimethyl(dimethylamino)silane typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenylhexyldimethyl(dimethylamino)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Phenylhexyldimethyl(dimethylamino)silane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Material Science: It is employed in the modification of surfaces and the preparation of silicon-based materials.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: It is used in the study of silicon-based biocompatible materials.

Mechanism of Action

The mechanism of action of 6-Phenylhexyldimethyl(dimethylamino)silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group can donate electron density, making the silicon atom more reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • Phenethyldimethylchlorosilane
  • p-Tolyldimethylchlorosilane
  • Hexyltrimethylsilane

Uniqueness

6-Phenylhexyldimethyl(dimethylamino)silane is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFRIVVLOMMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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